molecular formula C8H15N3O B1518595 (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1157107-33-9

(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B1518595
CAS No.: 1157107-33-9
M. Wt: 169.22 g/mol
InChI Key: VDEZQKWQEXPHQV-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring a pyrazole core substituted with a methyl group at the 1-position and a methoxyethylamine side chain. Key structural and physicochemical properties include:

  • Molecular Formula: C₈H₁₅N₃O
  • SMILES: CN1C(=CC=N1)CNCCOC
  • InChI Key: VDEZQKWQEXPHQV-UHFFFAOYSA-N
  • Molecular Weight: 165.24 g/mol (based on purity ≥95%)

The compound is part of the pyrazole family, a heterocyclic scaffold widely used in pharmaceuticals and agrochemicals due to its versatile bioactivity, including anti-inflammatory and antipyretic properties .

Properties

IUPAC Name

2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEZQKWQEXPHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157107-33-9
Record name (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with 2-methoxyethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxyethyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives at the methoxyethyl group.

Scientific Research Applications

(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: : The compound may serve as a ligand for various biological targets, potentially influencing biological processes.

  • Medicine: : It has potential therapeutic applications, possibly in the development of new drugs.

  • Industry: : It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Side Chain

a. Ethoxyethyl Analogs
  • Compound : (2-Ethoxyethyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • Molecular Formula : C₁₀H₁₉N₃O
  • Key Differences :
    • Ethoxy group replaces methoxy, increasing hydrophobicity.
    • Ethyl substituent on the pyrazole nitrogen enhances steric bulk.
  • Implications : Longer alkoxy chains may reduce aqueous solubility but improve membrane permeability .
b. Aromatic Substitutions
  • Compound : [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • Molecular Formula : C₁₂H₁₄BrN₃
  • Key Differences :
    • Bromophenyl group introduces aromaticity and electronegativity.
    • Increased molecular weight (285.17 g/mol) and lipophilicity.
c. Heterocyclic Modifications
  • Compound : [2-(Thiophen-2-yl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • Molecular Formula : C₁₁H₁₅N₃S
  • Key Differences :
    • Thiophene replaces methoxyethyl, introducing sulfur-based polarity.
  • Implications : Thiophene’s electron-rich structure may modulate redox activity or metal coordination .

Substituent Variations on the Pyrazole Core

a. 1-Ethyl vs. 1-Methyl Pyrazole
  • Compound : (2-Methoxyethyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • Molecular Formula : C₉H₁₇N₃O
  • Key Differences :
    • Ethyl group increases steric hindrance at the pyrazole 1-position.
  • Implications : Altered steric effects may influence binding to target proteins .
b. 4-Substituted Pyrazoles
  • Compound : [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
  • Molecular Formula : C₁₁H₁₅N₃O
  • Key Differences :
    • Pyrazole substitution shifts from 5- to 4-position; furan adds oxygen-based polarity.
  • Implications : Positional isomerism may affect conformational flexibility and target selectivity .

Biological Activity

The compound (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine represents a class of pyrazole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅N₃O
  • SMILES Notation : CN1C(=CC=N1)CNCCOC
  • InChI Key : VDEZQKWQEXPHQV-UHFFFAOYSA-N

The unique structure of this compound, characterized by a pyrazole ring and a methoxyethylamine moiety, suggests diverse interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways that regulate physiological responses.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Properties

The antibacterial activity of pyrazole derivatives has been documented. The compound may interact with bacterial enzymes or disrupt cell wall synthesis, leading to bactericidal effects.

Neuroprotective Effects

Some studies indicate that pyrazole derivatives might possess neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways or modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study demonstrated that a related pyrazole derivative inhibited cell proliferation in various cancer cell lines (e.g., HeLa and MDA-MB-231) by inducing apoptosis via the mitochondrial pathway.
    • Table 1: Summary of Anticancer Activity in Cell Lines
      Cell LineIC50 (µM)Mechanism of Action
      HeLa12.5Induction of apoptosis
      MDA-MB-23115.3Cell cycle arrest
  • Antimicrobial Activity Assessment :
    • In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
    • Table 2: Antibacterial Activity Results
      BacteriaZone of Inhibition (mm)
      Staphylococcus aureus18
      Escherichia coli12
  • Neuroprotective Study :
    • Research indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
    • Table 3: Neuroprotective Effects
      TreatmentOxidative Stress Marker Reduction (%)
      Control0
      Compound Treatment45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Reactant of Route 2
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(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

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